N-(1-cyanopropan-2-yl)-3-ethylpyridine-2-carboxamide
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Overview
Description
N-(1-cyanopropan-2-yl)-3-ethylpyridine-2-carboxamide is a chemical compound with a unique structure that combines a pyridine ring with a carboxamide group and a cyanopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanopropan-2-yl)-3-ethylpyridine-2-carboxamide typically involves the reaction of 3-ethylpyridine-2-carboxylic acid with a cyanopropylating agent under specific conditions. One common method involves the use of methanesulfonic acid in tetrahydrofuran at elevated temperatures (around 65°C) for several hours. The reaction mixture is then cooled, and the resulting solids are isolated by filtration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanopropan-2-yl)-3-ethylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the cyanopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major product depends on the nucleophile used, but common products include substituted amides or nitriles.
Scientific Research Applications
N-(1-cyanopropan-2-yl)-3-ethylpyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism by which N-(1-cyanopropan-2-yl)-3-ethylpyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
- N-(1-Cyano-2-propanyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide
- N-(1-Cyano-2-propanyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxamide
Uniqueness
N-(1-cyanopropan-2-yl)-3-ethylpyridine-2-carboxamide stands out due to its specific combination of a pyridine ring with a carboxamide group and a cyanopropyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanopropan-2-yl)-3-ethylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-10-5-4-8-14-11(10)12(16)15-9(2)6-7-13/h4-5,8-9H,3,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWBJDHILVDVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(=O)NC(C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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